molecular formula C23H28Br2O B155027 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene CAS No. 130525-43-8

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene

Cat. No. B155027
CAS RN: 130525-43-8
M. Wt: 480.3 g/mol
InChI Key: OJJSJAIHWCFVBK-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is a heterocyclic building block .


Synthesis Analysis

A palladium-catalyzed coupling reaction between 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene and 2 equivalents of 1,3-diisopropylimidazolin-2-imine afforded the rigid neutral 2,7-di-tert-butyl-4,5-bis (1,3-diisopropylimidazolin-2-imino)-9,9-dimethylxanthene (XII 2) pincer ligand .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene has been analyzed using various software such as APEX2, SAINT, SHELXS97, SHELXL97, and Mercury . The structure was solved using SHELXS97 and refined using SHELXL97 .


Chemical Reactions Analysis

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene has been used in a palladium-catalyzed coupling reaction . It may also be used as a starting reagent for the synthesis of 4,5-(N,N′-bis-cyclohexylamino)-2,7-di-tert-butyl-9,9-dimethyl-xanthene and oligothiophene tweezer molecule bearing two quaterthiophene moieties .


Physical And Chemical Properties Analysis

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is a solid with a melting point of 260-262 °C (lit.) . Its empirical formula is C23H28Br2O, and its molecular weight is 480.28 .

Scientific Research Applications

Synthesis of Tweezer Molecules

This compound serves as a starting reagent for synthesizing tweezer molecules that bear two quaterthiophene moieties. These tweezer molecules are of interest due to their potential applications in molecular recognition and the construction of complex organic structures .

Synthesis of NON-Donor Ligands

It is used in the synthesis of new NON-donor ligands, such as 4,5-bis(2,6-diisopropylanilino)-2,7-di-tert-butyl-9,9-dimethylxanthene. These ligands have potential applications in coordination chemistry and catalysis .

Synthesis of Phosphine Ligands

The compound can be used to synthesize bis(diethylamino)xantphos via a one-pot metalation reaction followed by quenching with bis(diethylamino)chlorophosphine. Phosphine ligands are crucial in homogeneous catalysis .

Palladium-Catalyzed Coupling Reactions

It is involved in palladium-catalyzed coupling reactions with diisopropylimidazolin-2-imine to afford rigid neutral compounds that can support rare earth dialkyl cations and monoalkyl dications .

Synthesis of Dibenzofuran Derivatives

This compound may be used in the preparation of dibenzofuran derivatives such as 4,6-bis(dimesitylboryl)dibenzofuran, which are important in organic electronics and photonics .

Crystallography Studies

The compound’s crystal structure has been studied, revealing a twisted thioxanthene unit with potential implications for materials science and engineering .

MilliporeSigma - Application of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene MilliporeSigma - Synthesis Applications Royal Society of Chemistry - Palladium-Catalyzed Coupling Reaction MilliporeSigma - Synthesis of Dibenzofuran Derivatives Europe PMC - Crystallography Study

Safety and Hazards

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene may be used in the synthesis of various compounds, indicating its potential for future research and applications .

properties

IUPAC Name

4,5-dibromo-2,7-ditert-butyl-9,9-dimethylxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28Br2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJSJAIHWCFVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC(=C2)C(C)(C)C)Br)OC3=C1C=C(C=C3Br)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400985
Record name 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene

CAS RN

130525-43-8
Record name 4,5-Dibromo-2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-9H-xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130525-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene of interest in organometallic chemistry?

A: 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene serves as a versatile precursor for synthesizing pincer ligands. [, , ] These ligands, characterized by a rigid xanthene backbone and two flanking nitrogen-containing groups, exhibit strong binding affinity to various metal centers. This property renders them suitable for stabilizing reactive metal complexes, crucial for applications in catalysis and materials science.

Q2: How does the structure of the pincer ligand derived from 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene influence its reactivity?

A: The rigid xanthene backbone of the pincer ligand enhances the stability of the resulting metal complexes. [, ] Furthermore, the substituents on the flanking nitrogen atoms can be readily modified, allowing for fine-tuning of the steric and electronic properties of the metal center. For example, researchers have incorporated bulky adamantyl groups [] or the more flexible diisopropylimidazolin-2-imine groups [] to influence the reactivity of the resulting thorium and rare-earth metal complexes, respectively.

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